Aurothioglucose, also known as gold thioglucose, has the chemical formula and an IUPAC name of gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate. It is classified as a synthetic disease-modifying antirheumatic drug (DMARD) and belongs to the broader category of gold compounds used in the treatment of rheumatoid arthritis and other inflammatory conditions .
The synthesis of aurothioglucose involves the reaction of gold bromide with an aqueous solution of thioglucose saturated with sulfur dioxide. The reaction can be summarized as follows:
This method emphasizes the importance of sulfur dioxide in stabilizing the gold-thioglucose complex during synthesis .
The molecular structure of aurothioglucose features a gold(I) center coordinated to a thiolate group derived from thioglucose. The compound exhibits a pyran ring structure with five chiral centers. Its molecular weight is approximately 392.18 g/mol, and it exists primarily as yellow crystals .
Aurothioglucose undergoes various chemical reactions under physiological conditions. Notably, it can participate in oxidation-reduction reactions leading to the formation of metallic gold and sulfinic acid derivatives of thioglucose:
Where represents aurothioglucose and is the reduced form of thioglucose. This reaction illustrates the potential for gold release in biological systems, which may contribute to its therapeutic effects .
The mechanism of action for aurothioglucose primarily involves its inhibitory effect on adenylate cyclase, an enzyme critical in cellular signaling pathways. This inhibition occurs in human lymphocyte membranes and affects both T and B lymphocyte subsets:
Aurothioglucose possesses several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 392.18 g/mol |
Physical Appearance | Yellow crystals |
Melting Point | >107 °C |
Solubility | Soluble in water (with decomposition); slightly soluble in propylene glycol; insoluble in acetone |
Octanol/Water Partition Coefficient | -2.50 (log Kow) |
These properties indicate that aurothioglucose is a relatively stable compound under standard conditions but may decompose under certain circumstances .
Historically, aurothioglucose was utilized in the treatment of rheumatoid arthritis due to its anti-inflammatory properties. Although now largely discontinued in many markets, it has been studied for various experimental applications:
The therapeutic application of gold compounds (chrysotherapy) spans millennia, with ancient Egyptian, Chinese, and Renaissance European texts documenting gold-based formulations for inflammatory conditions. Empirical recipes like Aurum potabile (drinkable gold) were used for melancholy in 14th-century Europe, though their mechanisms were unknown [1]. Modern chrysotherapy emerged in the 1920s when French physician Jacques Forestier observed gold cyanide’s antibacterial properties and hypothesized its utility for rheumatoid arthritis (RA). He pioneered injectable gold sodium thiomalate (1929) and later aurothioglucose (gold-thioglucose, Solganal), which offered improved solubility and tolerability [1].
Aurothioglucose’s structure features a linear Au(I) ion coordinated to sulfur (thioglucose) and glucose moieties. This configuration enhances stability while enabling ligand-exchange reactions with biological thiols. Unlike earlier inorganic gold salts (e.g., gold chloride), its organometallic design allowed targeted delivery to immune cells. The complex’s thiophilic reactivity enables irreversible binding to cysteine residues in proteins like serum albumin, facilitating transport to synovial tissues. This represented a shift from broad anti-infective use to specific immunomodulation in RA [1].
Table 1: Key Gold Compounds in Chrysotherapy
Compound | Chemical Features | Therapeutic Era |
---|---|---|
Gold chloride | Inorganic Au(III) salt | 1890s (syphilis) |
Aurothioglucose | Au(I)-thioglucose complex | 1930s–1980s (RA) |
Auranofin | Au(I)-phosphine/thioglucose derivative | 1985–present (RA) |
The decline of aurothioglucose began in the 1980s due to three paradigm shifts:
Pharmacokinetic Limitations: Aurothioglucose required intramuscular administration and months to achieve therapeutic serum gold levels. Its systemic distribution caused erratic bioavailability and unpredictable immune effects. By contrast, the oral Au(I) complex auranofin (approved 1985) exhibited lower toxicity and more consistent uptake via enterocyte interactions [1] [2].
Rise of Targeted DMARDs: Landmark Arthritis Foundation-funded research in the 1980s validated methotrexate as a faster-acting RA therapy with fewer administration challenges. By 1988, methotrexate supplanted gold salts as first-line treatment. Subsequent biologics (e.g., etanercept, 1998) directly inhibited cytokines like TNF-α, offering precision immunomodulation absent in gold therapies [3].
Mechanistic Insights: Studies revealed aurothioglucose’s primary action was irreversible inhibition of thioredoxin reductase (TrxR) and other selenocysteine-containing oxidoreductases. This disrupted redox homeostasis, reducing inflammatory signaling. However, this non-specific inhibition also impaired antioxidant defenses in healthy cells, explaining its narrow therapeutic index. Newer DMARDs avoided this through selective receptor or enzyme blockade [1].
Table 2: Transition Timeline in Rheumatoid Arthritis Therapeutics
Era | Dominant Therapies | Key Limitations Addressed |
---|---|---|
1930s–1980s | Injectable gold salts (e.g., aurothioglucose) | Parenteral administration; slow onset; toxicity |
1980s–2000s | Methotrexate; oral gold (auranofin) | Oral bioavailability; safety |
2000s–present | Biologics (e.g., anti-TNF agents) | Target specificity; rapid response |
Aurothioglucose was formally discontinued in the 1990s as guidelines prioritized methotrexate and biologics. Its legacy persists in modern gold-drug design—such as Au(III) porphyrin complexes—that retain TrxR modulation while minimizing off-target effects through controlled ligand exchange [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7